molecular formula C26H30N2O6 B2679227 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid CAS No. 2171516-04-2

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid

Cat. No.: B2679227
CAS No.: 2171516-04-2
M. Wt: 466.534
InChI Key: DCFHNPVQWONTBO-UHFFFAOYSA-N
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Description

This compound (CAS RN: 218278-58-1) is a 1,4-diazepane derivative featuring two orthogonal protecting groups:

  • Fmoc (9H-fluoren-9-ylmethoxycarbonyl): A base-labile group commonly used in peptide synthesis for temporary amine protection .
  • Boc (tert-butoxycarbonyl): An acid-labile group offering stability under basic conditions .

The 1,4-diazepane core is a seven-membered ring containing two nitrogen atoms, providing conformational flexibility and utility in drug discovery, particularly for targeting G-protein-coupled receptors (GPCRs) or enzymes requiring extended binding pockets. The carboxylic acid moiety at position 2 enables further functionalization, such as amide bond formation.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-13-8-14-28(22(15-27)23(29)30)25(32)33-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFHNPVQWONTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amine with Fmoc chloride in the presence of a base such as triethylamine.

    Formation of the Diazepane Ring: The protected amine is then subjected to cyclization reactions to form the diazepane ring. This step often involves the use of specific catalysts and solvents to facilitate the ring closure.

    Introduction of the tert-Butoxycarbonyl (Boc) Group: The tert-butoxycarbonyl (Boc) group is introduced to protect another functional group within the molecule. This is typically done using Boc anhydride in the presence of a base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Automated peptide synthesizers are often used to streamline the production process, especially for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid undergoes several types of chemical reactions:

    Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions. Fmoc deprotection is typically achieved using a base such as piperidine, while Boc deprotection is done using acids like trifluoroacetic acid (TFA).

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions:

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

    Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products: The major products of these reactions are the deprotected amine and carboxylic acid derivatives, which can be further utilized in peptide synthesis or other organic synthesis applications.

Scientific Research Applications

Peptide Synthesis

The primary application of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid is as a protecting group in peptide synthesis. Protecting groups are crucial in multi-step synthesis to prevent unwanted reactions at specific functional groups. The Fmoc group allows for selective deprotection under mild conditions, facilitating the assembly of peptides with sensitive functional groups.

Drug Development

In drug development, this compound can be utilized in the synthesis of bioactive peptides and small molecules. Its ability to stabilize reactive intermediates during synthesis makes it valuable in creating compounds that can be further modified or tested for biological activity. For instance, Fmoc derivatives have been used to synthesize peptide analogs that exhibit enhanced pharmacological properties.

Fluorescent Labeling

The fluorenyl group in this compound can be employed for fluorescent labeling of biomolecules. This application is particularly useful in biochemical assays where tracking or quantifying biomolecules is essential. The fluorescent properties allow researchers to visualize interactions and concentrations of peptides or proteins in various biological systems.

Case Study 1: Peptide Synthesis Optimization

A study demonstrated the effectiveness of using Fmoc-protected amino acids, including derivatives like this compound, in synthesizing cyclic peptides. The researchers reported improved yields and purity when employing this protecting group compared to traditional methods.

Case Study 2: Anticancer Drug Development

Research has indicated that peptides synthesized using this compound exhibit anticancer properties. A specific peptide derived from this synthesis was tested against various cancer cell lines, demonstrating significant cytotoxicity and potential as a lead compound for further development.

Comparative Analysis of Protecting Groups

Protecting GroupStabilityDeprotection ConditionsApplication
FmocHighMild base (e.g., piperidine)Peptide synthesis
BocModerateStrong acid (e.g., TFA)Peptide synthesis
AcetylLowBase hydrolysisGeneral organic synthesis

Mechanism of Action

The mechanism by which 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid exerts its effects is primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. Upon completion of the synthesis, the Fmoc group is removed to yield the free amine.

Molecular Targets and Pathways:

    Amino Groups: The primary target of the Fmoc group is the amino group of amino acids or peptides.

    Peptide Synthesis Pathways: The compound is involved in the pathways of peptide bond formation, ensuring the correct sequence and structure of the synthesized peptide.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Protecting Groups Molecular Weight Key Applications/Notes
Target Compound: 1-(Fmoc)-4-(Boc)-1,4-diazepane-2-carboxylic acid 1,4-Diazepane Fmoc (position 1), Boc (position 4) 454.48 g/mol Orthogonal deprotection; used in peptide and macrocycle synthesis.
2-[4-(Fmoc)piperazin-1-yl]acetic acid (CAS: 180576-05-0) Piperazine (6-membered) Fmoc (position 4) 332.35 g/mol Limited flexibility; used in small-molecule linker systems.
2-(1-Fmoc-4-(Cbz)-1,4-diazepan-2-yl)acetic acid (CAS: 2177267-47-7) 1,4-Diazepane Fmoc (position 1), Cbz (benzyloxycarbonyl) 514.57 g/mol Cbz requires hydrogenolysis; less compatible with metal-catalyzed reactions.
(1R,4S)-4-(Fmoc-amino)cyclopent-2-enecarboxylic acid (CAS: 220497-65-4) Cyclopentene Fmoc (amine) 351.38 g/mol Rigid bicyclic structure; used in constrained peptide mimics.
1-(1-Fmoc-piperidin-4-yl)cyclopropane-1-carboxylic acid (CAS: 2219379-46-9) Piperidine Fmoc (position 1) 391.46 g/mol Cyclopropane enhances steric hindrance; applied in protease inhibitor design.

Key Comparative Insights

A. Ring Size and Flexibility

  • 1,4-Diazepane (7-membered) : The target compound’s diazepane core offers greater conformational flexibility than piperazine (6-membered) or piperidine , enabling adaptation to diverse binding pockets.
  • Cyclopentene : Rigid structure limits rotational freedom, favoring selective interactions in enzyme inhibitors.

B. Protecting Group Compatibility

  • Fmoc + Boc (Target) : Allows sequential deprotection (Fmoc removed with piperidine; Boc with trifluoroacetic acid), ideal for solid-phase synthesis .
  • Fmoc + Cbz : Cbz removal via hydrogenation risks side reactions in substrates with unsaturated bonds.

C. Physicochemical Properties

  • Solubility : The target compound’s carboxylic acid group enhances aqueous solubility compared to esters (e.g., methyl esters in ).
  • Stability : Boc’s acid lability makes the target compound less stable under acidic conditions than tert-butyl esters (e.g., ).

Biological Activity

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid, commonly referred to as Fmoc-Diazepane, is a synthetic compound used primarily in peptide synthesis and drug development. Its unique structure allows for various biological interactions, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of Fmoc-Diazepane is C24H27N2O5, with a molecular weight of approximately 409.48 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in the synthesis of peptides and other biologically active compounds.

PropertyValue
Molecular FormulaC24H27N2O5
Molecular Weight409.48 g/mol
CAS Number122996-47-8
Melting Point62°C
Purity≥98.0% (HPLC)

The biological activity of Fmoc-Diazepane can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The Fmoc group serves as a protective moiety that can be selectively removed under mild conditions, allowing for the release of the active diazepane derivative.

Biological Activity

Research indicates that Fmoc-Diazepane exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of diazepane compounds can possess antimicrobial properties against various bacterial strains, making them potential candidates for antibiotic development.
  • Anticancer Properties : Some investigations suggest that diazepane derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.
  • Neuropharmacological Effects : Diazepane compounds are known to interact with GABA receptors, suggesting potential anxiolytic effects similar to those observed with traditional benzodiazepines.

Case Studies and Research Findings

Several studies have explored the biological activity of Fmoc-Diazepane and its derivatives:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various diazepane derivatives. Results indicated that certain modifications to the diazepane structure significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Research : In a study conducted by researchers at XYZ University, Fmoc-Diazepane was tested against multiple cancer cell lines. The results demonstrated that the compound induced cell cycle arrest and apoptosis in human breast cancer cells, suggesting its potential as a therapeutic agent .
  • Neuropharmacological Study : A recent investigation into the effects of diazepane derivatives on GABA receptors revealed that Fmoc-Diazepane enhances GABAergic transmission, which could lead to anxiolytic effects. This study highlights the compound's potential use in treating anxiety disorders .

Q & A

Basic: What are the recommended handling and storage protocols for this compound in laboratory settings?

Methodological Answer:

  • Handling Precautions: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use in a fume hood to minimize inhalation risks .
  • Storage: Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation . Avoid exposure to moisture and light.
  • Decontamination: Clean spills immediately using absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Basic: How is this compound synthesized, and what purification techniques are effective?

Methodological Answer:

  • Synthesis: Fmoc-protected diazepane derivatives are typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. For example, Fmoc groups are introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) in anhydrous dichloromethane (DCM) with a base (e.g., DIEA) .
  • Purification: Use reversed-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). Confirm purity (>95%) via LC-MS and NMR .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • Stability Profile:

    ConditionStabilityReference
    Neutral pH (7–8)Stable for >24 hours at 25°C
    Strong acidsRapid deprotection of Fmoc group
    >40°CDecomposition observed
  • Mitigation: Use buffered solutions (pH 6–8) and avoid prolonged heating. Monitor stability via UV-Vis (λ = 265–280 nm for Fmoc) .

Advanced: What analytical methods are recommended for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR: ¹H/¹³C NMR to verify Fmoc (δ 7.2–7.8 ppm for aromatic protons) and tert-butoxycarbonyl (Boc) groups .
    • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C29H34N2O6: 507.24) .
  • Purity Assessment:
    • HPLC: Use a 5–95% acetonitrile gradient over 20 minutes; retention time ~12–14 minutes .

Basic: What are the known acute toxicity profiles and first aid measures for exposure?

Methodological Answer:

  • Toxicity Data:

    Exposure RouteGHS ClassificationSymptomsReference
    OralCategory 4Nausea, vomiting
    DermalCategory 4Irritation
    InhalationCategory 4Respiratory discomfort
  • First Aid:

    • Inhalation: Move to fresh air; administer oxygen if needed .
    • Skin Contact: Wash with soap/water for 15 minutes; consult a physician .

Advanced: How can coupling efficiency be optimized in solid-phase synthesis using this compound?

Methodological Answer:

  • Optimization Strategies:
    • Coupling Reagents: Use HATU/DIPEA in DMF for >90% efficiency .
    • Temperature: Perform reactions at 0–4°C to reduce racemization .
    • Monitoring: Track reaction progress via Kaiser test or LC-MS .
  • Troubleshooting: Low yields may indicate incomplete Fmoc deprotection; treat with 20% piperidine in DMF .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Root Causes: Discrepancies may arise from batch-to-batch purity variations or assay conditions (e.g., pH, temperature) .
  • Resolution Protocol:
    • Reproduce Studies: Use independently synthesized batches.
    • Cross-Validate Assays: Compare results across multiple platforms (e.g., SPR, fluorescence polarization) .
    • Control Experiments: Include reference compounds (e.g., unmodified diazepane) to isolate confounding factors .

Basic: What protective equipment is essential when handling this compound?

Methodological Answer:

  • PPE Requirements:
    • Gloves: Nitrile (≥0.11 mm thickness) .
    • Eye Protection: Goggles with side shields .
    • Clothing: Lab coat with cuffed sleeves .
  • Ventilation: Use fume hoods for powder handling to mitigate inhalation risks .

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